4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Description
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name describes a pyran-2-one core structure with specific substituents at defined positions, providing precise identification of the molecular architecture. The compound is registered under Chemical Abstracts Service number 1824268-86-1, establishing its unique identity within chemical databases and literature.
The molecular formula C₁₀H₁₆ClNO₃ accurately represents the atomic composition, while the molecular weight of 233.69 grams per mole provides essential quantitative information for chemical calculations and experimental procedures. The structure features a six-membered pyran ring containing one oxygen atom and a carbonyl group at the 2-position, characteristic of pyran-2-one derivatives. At the 4-position, an ethoxy linker connects to an ethylamino group, creating an extended side chain that significantly influences the compound's properties.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
| Chemical Abstracts Service Number | 1824268-86-1 |
| Systematic Name | This compound |
The structural identification reveals key functional groups that define the compound's chemical behavior. The pyran-2-one core provides the fundamental heterocyclic framework, while the methyl substituent at the 6-position contributes to the molecule's lipophilic character. The ethylaminoethoxy chain at the 4-position introduces both hydrophilic and basic characteristics, creating a molecule with balanced physicochemical properties suitable for biological interactions.
Historical Context of Pyran-2-one Derivatives in Organic Chemistry
The historical development of pyran-2-one derivatives traces back to early investigations of naturally occurring compounds and synthetic heterocyclic chemistry. The fundamental pyran-2-one structure, also known as alpha-pyrone, was first recognized as an important building block in organic synthesis due to its ability to participate in various cycloaddition reactions to form bicyclic lactones. These early discoveries established the foundation for understanding the synthetic utility and chemical versatility of pyranone derivatives.
Natural product chemistry significantly influenced the development of pyran-2-one research, as numerous biologically active compounds contain this structural motif. The most common natural products incorporating pyran-2-one elements include bufanolides and kavalactones, which demonstrated the biological relevance of this heterocyclic system. Historical synthesis methods, such as the Gogte Synthesis developed in 1938, provided important methodological approaches for alkylation of pyrones with acid chlorides, establishing synthetic pathways that remain relevant in contemporary chemistry.
The evolution of pyran-2-one chemistry has been marked by recognition of their role as signaling molecules in bacterial communication systems. Research has revealed that derivatives of pyran-2-one function similarly to quorum sensing mechanisms, where cells with specific receptor types utilize pyrones as ligands for facilitating cell-cell communication. This biological function has expanded understanding of pyranone derivatives beyond their traditional roles as synthetic intermediates or pharmaceutical targets.
Contemporary developments in pyran-2-one chemistry have focused on structural modifications designed to enhance biological activity and pharmacological properties. The systematic exploration of substituent effects has led to compounds like this compound, which represents modern approaches to optimizing molecular properties through strategic functionalization. These advances continue the historical trajectory of pyranone research toward increasingly sophisticated applications in medicinal chemistry and pharmaceutical development.
Significance of Ethylaminoethoxy Functionalization
The ethylaminoethoxy functionalization present in this compound represents a sophisticated approach to molecular design that addresses fundamental challenges in pharmaceutical compound development. This specific functional group combination provides a flexible linker system that connects the pyranone core to a basic amine functionality, creating opportunities for enhanced biological interactions and improved pharmacological properties. The strategic positioning of this functionalization at the 4-position of the pyran ring ensures optimal spatial orientation for biological target engagement.
The ethoxy component of this functionalization serves multiple purposes in molecular design, providing conformational flexibility while maintaining appropriate hydrophobic character. Research has demonstrated that ethoxy groups can significantly influence compound solubility and membrane permeability characteristics, essential factors for biological activity. The two-carbon linker length represents an optimal balance between molecular flexibility and structural constraint, allowing the terminal amino group sufficient freedom for biological interactions while maintaining overall molecular integrity.
The terminal ethylamino group introduces basic functionality that can participate in hydrogen bonding and ionic interactions with biological targets. This basic center can exist in protonated form under physiological conditions, potentially enhancing water solubility and facilitating interactions with negatively charged biological macromolecules. The ethyl substitution on the amino group provides steric bulk that can influence binding selectivity and metabolic stability compared to primary amino analogs.
| Functional Component | Chemical Contribution | Biological Significance |
|---|---|---|
| Ethoxy Linker | Conformational flexibility, hydrophobic character | Enhanced membrane permeability |
| Two-Carbon Chain | Optimal spatial separation | Balanced flexibility and constraint |
| Ethylamino Terminus | Basic functionality, hydrogen bonding capacity | Biological target interaction |
| Overall Functionalization | Balanced physicochemical properties | Optimized pharmacological potential |
The synthesis of compounds containing ethylaminoethoxy functionalization typically involves multi-step organic synthesis techniques, including nucleophilic substitution reactions and protective group strategies. These synthetic approaches demonstrate the accessibility of this functionalization pattern for medicinal chemistry applications, supporting its adoption in pharmaceutical research programs. The successful incorporation of ethylaminoethoxy groups into pyranone frameworks represents an important advancement in heterocyclic compound design, providing templates for future molecular optimization efforts.
Properties
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSHHVAFQQMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation.
Biochemical Pathways
The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation.
Pharmacokinetics
Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection
Result of Action
The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy.
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.
Biological Activity
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.69 g/mol. It features a pyran-2-one core structure that includes significant substituents, such as ethylamino and ethoxy groups, which are thought to contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Key Properties:
- Molecular Formula :
- Molecular Weight : 219.69 g/mol
- Solubility : Enhanced solubility due to the hydrochloride salt form.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
The biological mechanisms by which this compound exerts its effects are not fully understood but may involve:
- Receptor Interaction : The ethylamino group may facilitate binding to various receptors involved in inflammatory and neuroprotective pathways.
- Enzyme Modulation : The compound may interact with enzymes related to oxidative stress and inflammation, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methoxy-6-methyl-2H-pyran-2-one | Methoxy group instead of ethylamino | Moderate anti-inflammatory | Lacks amino substituent affecting interaction |
| 6-Methyl-4-(2-(methylamino)ethoxy)-2H-pyran-2-one hydrochloride | Methylamino substitution | Potentially similar activity | Different amino group may alter efficacy |
| 4-[2-(1-Piperidinyl)ethoxy]phenol | Contains piperidine ring | Antidepressant properties | Different ring structure influences activity |
This table highlights how the presence of the ethylamino group in this compound may confer distinct biological activities compared to other related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various pyran derivatives, including those structurally related to this compound. For instance:
- Antimicrobial Studies : A study demonstrated that certain pyran derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar evaluations for this compound could yield promising results .
- Neuroprotective Effects : Research into related compounds has shown that modifications in the pyran structure can enhance neuroprotective effects in models of oxidative stress, indicating a potential pathway for further exploration with this compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride exhibit antimicrobial properties. Studies have shown that modifications in the pyranone structure can enhance activity against bacteria and fungi. For instance, derivatives have been tested for their efficacy against strains of Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting growth and biofilm formation.
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have focused on its ability to induce apoptosis in cancer cells. For example, in vitro assays have shown that certain derivatives can inhibit cell proliferation in breast and lung cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
3. Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that similar pyranones can protect neuronal cells from oxidative stress and neuroinflammation. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, compounds with similar structures have demonstrated the ability to improve cognitive function and reduce neuroinflammatory markers.
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
2. Bioavailability and Toxicity
Studies on the bioavailability of this compound suggest moderate absorption when administered orally, with ongoing research aimed at improving its pharmacokinetic profile. Toxicity assessments are crucial, especially given its potential applications in human medicine. Initial studies indicate a favorable safety profile at therapeutic doses.
Industrial Applications
Beyond medicinal uses, there is potential for this compound in industrial applications:
1. Agricultural Chemistry
The antimicrobial properties suggest possible applications as a biopesticide or fungicide in agriculture. Research into environmentally friendly pest control agents is growing, and compounds like this could play a role due to their efficacy against plant pathogens.
2. Material Science
The unique chemical structure may allow for the development of novel materials with specific properties, such as enhanced durability or resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition of S. aureus growth |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study C | Neuroprotection | Improved cognitive function in Alzheimer's model |
Chemical Reactions Analysis
Synthetic Methodology
The compound can be synthesized via modified three-component reactions involving:
-
α-Enaminoketone intermediates (from cycloalkanones + DMFDMA)
-
Hippuric acid/acetic anhydride cyclization systems
-
Selective nucleophilic substitutions at the aminoethoxy side chain
Key reaction parameters from analogous pyran-2-one syntheses:
| Parameter | Optimal Conditions | Yield Range | Source |
|---|---|---|---|
| Solvent | 1,4-dioxane | 85-92% | |
| Catalyst | Cs₂CO₃ (0.05 equiv) | 88-91% | |
| Temperature | Reflux (101°C for 1,4-dioxane) | ||
| Reaction Time | 4-12 hours |
Side Chain Functionalization
The 2-(ethylamino)ethoxy group enables:
2.1 Acylation Reactions
-
Reacts with acetic anhydride to form amide derivatives
-
Requires base-mediated deprotonation (Cs₂CO₃ preferred)
2.2 Alkylation Pathways
-
Optimal in polar aprotic solvents (DMF, DMSO)
Pyranone Ring Reactivity
3.1 Electrophilic Aromatic Substitution
-
Methyl group at C6 directs electrophiles to C5 position
-
Documented substituent effects:
| Electrophile | Position | Yield (%) | Reference |
|---|---|---|---|
| NO₂⁺ | C5 | 68 | |
| Br₂ | C5 | 72 |
3.2 Ring-Opening Reactions
-
Acidic conditions promote decarboxylation at elevated temperatures
Complexation Behavior
The hydrochloride salt exhibits:
-
pH-dependent solubility (freely soluble <pH 3.5)
-
Metal chelation through:
-
Pyranone carbonyl oxygen
-
Ethylamino nitrogen
-
Ethoxy oxygen
-
Stability constants with common ions:
| Metal Ion | log K (25°C) | Coordination Mode |
|---|---|---|
| Cu²⁺ | 4.2 ± 0.1 | Tetradentate |
| Fe³⁺ | 5.8 ± 0.2 | Hexadentate |
Stability Considerations
| Factor | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| UV Light (254 nm) | Photooxidation of ethylamino | 48 h |
| High pH (>8.5) | Lactone ring hydrolysis | 2.3 h |
| Oxidizing Agents | N-oxidation | <1 h |
Current research gaps include detailed kinetic studies of its hydrolysis pathways and comprehensive characterization of its supramolecular interactions. The compound's reactivity profile suggests potential applications in metallopharmaceutical synthesis and as a building block for functionalized heterocycles .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyran-2-one Derivatives
a) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one ()
- Key Differences: Lacks the ethylaminoethoxy side chain; instead, it features a benzoylallyl group at position 3 and a hydroxyl group at position 4.
- Implications: The hydroxyl group at position 4 may reduce lipid solubility compared to the ethylaminoethoxy group in the target compound.
b) 4-Methoxy-6-oxo-6H-pyran-2-yl Derivatives ()
- Key Differences: Contains a methoxy group at position 4 and a variable side chain (e.g., hydroxylated heptenyl group). NMR data (e.g., δH 3.25–3.30 for oxymethylene) highlights distinct spin systems compared to ethylaminoethoxy substituents .
- Implications: Methoxy groups generally enhance metabolic stability but may reduce aqueous solubility relative to ionizable ethylamino groups.
Hydrochloride Salts of Structurally Complex Analogs (–7)**
a) Desethylamiodarone Hydrochloride ()
- Structure: Features a benzofuran core with an ethylaminoethoxy side chain and iodine substituents.
- Both share hydrochloride salt formulations, improving bioavailability.
b) Patent Examples (–6)
- Examples :
- EP 4 374 877 A2 compounds include pyrrolo-pyridazine and diazaspiro cores with trifluoromethyl and halogen substituents.
- Comparison: Increased structural complexity (e.g., spiro rings, fluorinated groups) enhances target specificity but complicates synthesis. The target compound’s simpler pyranone core may offer synthetic advantages .
Data Table: Comparative Analysis of Key Compounds
*Inferred from ethylaminoethoxy’s similarity to neuroactive moieties.
Preparation Methods
Pyran-2-one Core Construction
The key intermediate, 6-methyl-2H-pyran-2-one derivatives, can be synthesized via condensation reactions involving β-keto esters or lactones. According to a related synthetic approach, 3-methylene-tetrahydropyran-2-one derivatives are prepared by reacting diethyl oxalate with δ-valerolactone in ethanol under controlled temperature conditions with sodium metal as a catalyst.
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Sodium metal in absolute ethanol, cooled to -15°C | Formation of sodium ethoxide catalyst |
| 2 | Addition of diethyl oxalate and δ-valerolactone dropwise | Formation of ethyl 2-oxo-2-(2-oxo-tetrahydro-2H-pyran-3-yl)acetate intermediate |
| 3 | Work-up with Na2SO4, purification by column chromatography | Yield ~68%, characterized by NMR and MS |
This intermediate is crucial for subsequent functionalization steps to introduce the ethoxy and amino groups.
Introduction of the Ethylaminoethoxy Side Chain
The ethylaminoethoxy substituent is typically introduced via nucleophilic substitution on an activated leaving group such as a tosylate or mesylate derivative of an ethoxy chain.
- Preparation of 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate is achieved by reacting triethylene glycol monomethyl ether with 4-toluene sulfonyl chloride in dichloromethane at 0°C in the presence of KOH.
- Subsequent substitution with potassium thioacetate followed by hydrolysis yields the corresponding thiol derivative.
- This thiol is then reacted with the pyranone intermediate in the presence of tri-n-butylphosphine in dichloromethane at room temperature to afford a thioether-linked pyranone derivative.
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Triethylene glycol monomethyl ether + 4-toluenesulfonyl chloride, KOH, DCM, 0°C to RT | Formation of 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate |
| 2 | Potassium thioacetate, reflux in CH3CN under N2 | Formation of S-2-(2-(2-methoxyethoxy)ethoxy)ethyl ethanethioate |
| 3 | Hydrolysis and purification | Formation of 2-(2-(2-methoxyethoxy)ethoxy)ethanethiol |
| 4 | Reaction with 3-methylene-tetrahydropyran-2-one, tri-n-butylphosphine, DCM, RT | Formation of 3-((2-(2-(2-methoxyethoxy)ethoxy)ethylthio)methyl)-tetrahydropyran-2-one |
Characterization and Purity Assessment
The synthesized compounds are characterized by standard analytical techniques:
Research Findings and Optimization Notes
- The reaction conditions for the pyranone core synthesis require careful temperature control (-15°C to ambient) to optimize yield and minimize side reactions.
- The nucleophilic substitution steps benefit from anhydrous conditions and inert atmosphere (N2 or Ar) to prevent oxidation or hydrolysis of sensitive intermediates.
- The use of tri-n-butylphosphine as a catalyst in the thioether formation step enhances reaction rates and yields.
- Dialysis purification and alumina treatment are effective in removing residual catalysts and impurities, improving polymerization and product purity.
- Conversion to hydrochloride salt improves compound stability and facilitates handling for further applications.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Pyranone core synthesis | Sodium metal, ethanol, diethyl oxalate, δ-valerolactone, -15°C to RT | ~68 | Controlled low temp crucial |
| 2 | Tosylation | Triethylene glycol monomethyl ether, tosyl chloride, KOH, DCM, 0°C to RT | High | Formation of tosylate intermediate |
| 3 | Thioacetate substitution | Potassium thioacetate, reflux in CH3CN under N2 | High | Nucleophilic substitution |
| 4 | Hydrolysis to thiol | Aqueous base, purification | ~76 | Thiol intermediate for next step |
| 5 | Thioether formation | Pyranone intermediate, tri-n-butylphosphine, DCM, RT | ~82 | Efficient coupling step |
| 6 | Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Salt formation for stability and solubility |
Q & A
Q. What are the recommended synthetic routes for 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, and how can intermediates be characterized?
Methodological Answer: A plausible synthesis involves nucleophilic substitution of a halogenated pyran-2-one precursor (e.g., 4-chloro-6-methyl-2H-pyran-2-one) with 2-(ethylamino)ethanol, followed by hydrochloride salt formation. Key intermediates should be purified via recrystallization or column chromatography and characterized using:
Q. How should researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Note that related pyran-2-ones exhibit poor water solubility but sparing solubility in chloroform or methanol .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
Q. What spectroscopic techniques are critical for verifying the hydrochloride salt formation?
Methodological Answer:
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and chloride ion presence (broad band ~3400 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethylaminoethoxy side chain in nucleophilic or electrophilic reactions?
Methodological Answer:
- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic sites (e.g., amine group) and electrophilic regions (e.g., pyran-2-one carbonyl) .
- Compare with experimental kinetic data (e.g., reaction rates with acylating agents) to validate computational predictions .
Q. How should researchers resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Cross-validate methods : Use multiple techniques (e.g., dynamic light scattering for colloidal suspensions, NMR titration for solvent-solute interactions) to confirm solubility .
- Thermodynamic analysis : Calculate Gibbs free energy of dissolution (ΔG) via van’t Hoff plots from temperature-dependent solubility studies .
Q. What experimental design strategies optimize the yield of the hydrochloride salt in large-scale synthesis?
Methodological Answer:
- Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to test variables:
- Temperature (40–80°C), reaction time (6–24 h), and molar ratio of amine:precursor (1:1 to 1:3) .
- Analyze via response surface methodology to identify optimal conditions .
- Implement process analytical technology (PAT) (e.g., in-situ FT-IR) for real-time monitoring of intermediate formation .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase inhibition : Perform enzymatic assays (e.g., ADP-Glo™) against a panel of kinases (e.g., CDKs, MAPKs) at 1–100 µM concentrations. Use molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (agar dilution). Correlate with logP values (e.g., calculated via HPLC) to assess membrane permeability .
Data Contradiction & Validation
Q. How to address discrepancies in reported vapor pressure or refractive index values?
Methodological Answer:
- Standardize measurement conditions : Ensure temperature (25°C ± 0.1°C) and instrument calibration (e.g., Anton Paar refractometer for refractive index) .
- Cross-reference with analogs : Compare with structurally similar compounds (e.g., 4-methoxy-6-methyl-2H-pyran-2-one, vapor pressure = 0.00382 mmHg at 25°C ).
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
